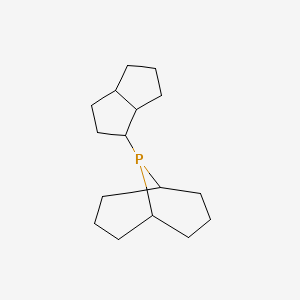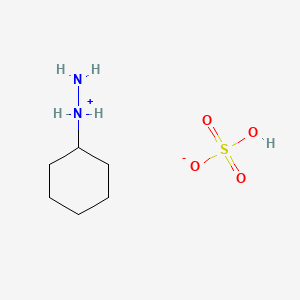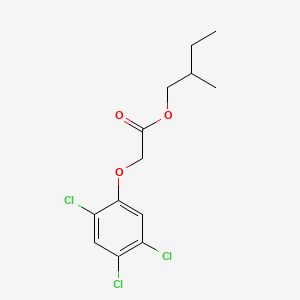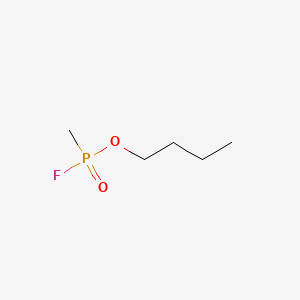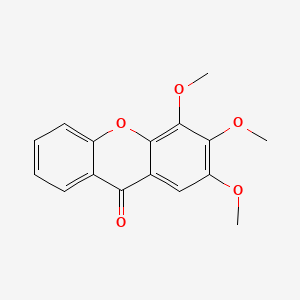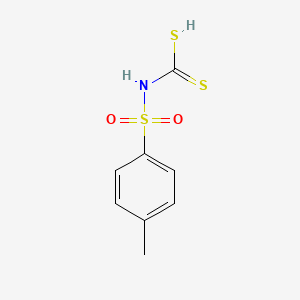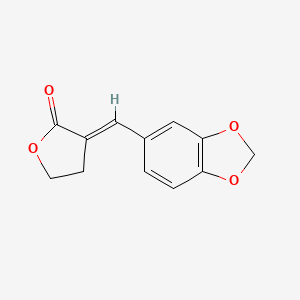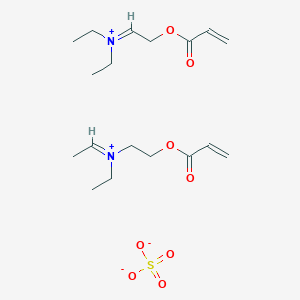
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a chemical compound with the molecular formula C18H32N2O8S and a molecular weight of 440.55204 g/mol. It is known for its unique structure, which includes two acrylate groups attached to an ethyl diethylammonium moiety, and is often used in various scientific and industrial applications.
Preparation Methods
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to maintain product purity and yield.
Chemical Reactions Analysis
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylammonium group.
Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate can be compared to other similar compounds such as:
Diethylaminoethyl acrylate: A precursor in the synthesis of this compound.
Acrylamide: Another monomer used in polymer synthesis, but with different properties and applications.
Methacryloyloxyethyl trimethylammonium chloride: A similar compound with a different ammonium group, used in various polymer applications.
The uniqueness of this compound lies in its dual acrylate groups and diethylammonium moiety, which provide distinct reactivity and functionality compared to other compounds.
Properties
CAS No. |
63623-23-4 |
|---|---|
Molecular Formula |
C18H32N2O8S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
JBXPJQAVYKQRKT-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



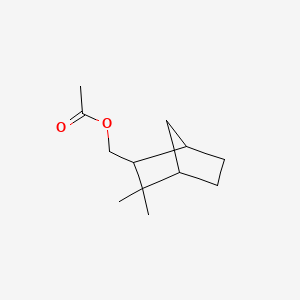

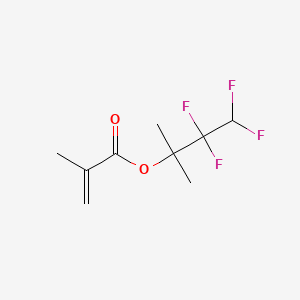
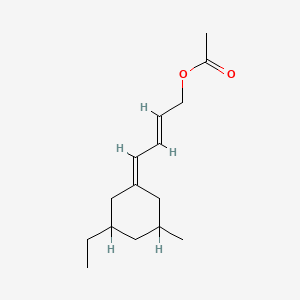
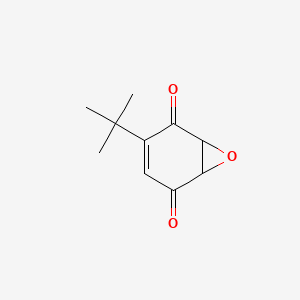
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
